(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m1/s1 |
InChI Key |
FXFJYUXPFQIPNN-KGLIPLIRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclization Reactions
The pyrrolidine core is commonly synthesized through cyclization of amino esters or amides. For example, glycine ethyl ester derivatives undergo nucleophilic substitution with α,β-unsaturated carbonyl compounds to form intermediates that cyclize under basic conditions.
Example Protocol (adapted from):
-
Starting Material : Glycine ethyl ester hydrochloride (1.0 equiv).
-
Nucleophilic Substitution : React with methyl chloroformate (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.
-
Cyclization : Treat with ethyl acrylate (1.5 equiv) and lithium tert-butoxide (LiOtBu) in tetrahydrofuran (THF) at −78°C to form the pyrrolidine ring.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | Methyl chloroformate, TEA, DCM, 0°C → RT | 85 | 95 |
| Cyclization | Ethyl acrylate, LiOtBu, THF, −78°C | 78 | 97 |
Introduction of the Naphthalen-2-yl Group
The naphthalen-2-yl substituent is introduced via cross-coupling reactions. While the patent in describes a Suzuki-Miyaura coupling for an ethyl group, analogous methods using naphthalen-2-yl boronic acid derivatives can be extrapolated.
Modified Protocol :
-
Intermediate Preparation : Brominate the pyrrolidine at the 4-position using N-bromosuccinimide (NBS) in acetonitrile.
-
Suzuki-Miyaura Coupling : React with naphthalen-2-yl boronic acid (1.2 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), and potassium carbonate (K₂CO₃) in dioxane/water (4:1) at 80°C.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Partner | Naphthalen-2-yl boronic acid |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Solvent System | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 72% (theoretical) |
Stereochemical Control via Catalytic Hydrogenation
The (3R,4S) configuration is achieved using chiral catalysts. The patent in employs a ruthenium-based catalyst, [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]Ru(II), for asymmetric hydrogenation.
Procedure :
-
Substrate : Unsaturated pyrrolidine intermediate (e.g., compound 4 in).
-
Catalytic System : [(S)-Ru catalyst] (2 mol%), triethylamine (1.1 equiv), methanol solvent.
-
Conditions : H₂ (50 psi), 66°C, 6 h.
Outcomes :
Hydrolysis and Deprotection
The final step involves hydrolysis of the ethyl ester to the carboxylic acid and removal of protective groups (e.g., Boc).
Protocol :
-
Ester Hydrolysis : Treat with 10% NaOH aqueous solution at room temperature for 1 h.
-
Acidification : Adjust to pH 3 using dilute HCl.
-
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Analytical Data :
-
¹H NMR (CD₃OD): δ 7.80–7.30 (m, 7H, naphthalene), 3.48–3.36 (m, 3H, pyrrolidine), 2.88–2.62 (m, 2H), 2.39–2.34 (m, 1H).
Alternative Synthetic Routes
Resolution of Racemates
Racemic mixtures of 4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid can be resolved using chiral auxiliaries or enzymatic methods.
Example :
Proline-Derived Synthesis
Modification of L-proline via Friedel-Crafts alkylation with naphthalene derivatives, followed by oxidation.
Limitations : Requires precise control over regioselectivity during naphthalene attachment.
Industrial-Scale Considerations
Process Optimization
-
Continuous Flow Reactors : Enhance yield and reduce reaction times for cyclization and coupling steps.
-
Catalyst Recycling : Immobilize chiral Ru catalysts on silica supports to reduce costs.
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Chiral Catalyst | 45 |
| Naphthalen-2-yl Boronic Acid | 30 |
| Solvents/Reagents | 25 |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its unique structural configuration, which includes a pyrrolidine ring with a naphthalene moiety and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 277.75 g/mol. The chirality at the 3R and 4S positions is crucial as it influences the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 277.75 g/mol |
| CAS Number | 1330750-42-9 |
| Stereochemistry | (3R,4S) |
Biological Activity
Research indicates that (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid exhibits significant biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promising results in inhibiting arginase enzymes, which are critical in nitrogen metabolism and have implications in various diseases including cancer and cardiovascular disorders .
- Protein-Ligand Interactions : The compound's ability to bind to integrins—proteins that facilitate cell adhesion—has been highlighted as a key area of interest. Understanding these interactions can provide insights into its therapeutic applications against diseases that involve aberrant cell signaling and adhesion.
- Pharmacological Potential : Its unique structure allows for modulation of various biological pathways, making it a candidate for further pharmacological studies. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify its binding affinities and interaction dynamics with target proteins.
Case Studies and Research Findings
Several studies have focused on the biological activity of (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid:
- Study on Arginase Inhibition : A recent investigation reported that analogues of this compound displayed up to a 1000-fold increase in potency as arginase inhibitors compared to existing standards. This highlights the potential of modifying the naphthalene substitution to enhance biological activity .
- Integrin Binding Studies : Research has demonstrated effective interactions with integrin proteins, suggesting that this compound could play a role in modulating cell adhesion processes essential for tumor metastasis and wound healing.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and unique aspects of compounds similar to (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group at 4-position | Lacks aromatic substitution |
| (3S,4R)-Pyrrolidine-3-carboxylic acid | No naphthalene substitution | Simpler structure |
| 5-Methylpyrrolidine-3-carboxylic acid | Methyl group at 5-position | Different sterics and electronic properties |
| (3R,4S)-Pyrrolidine-2-carboxylic acid | Carboxyl group at 2-position | Different stereochemistry |
The presence of the naphthalene moiety in (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid differentiates it from these compounds, potentially influencing its biological activity and chemical reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters with structurally related compounds:
*Inferred from analogous ureido-carboxylic acid FTIR data .
Key Observations:
- Substituent effects: Hydrophobicity: The naphthalen-2-yl group in the target compound enhances lipophilicity compared to phenyl (14{1,8}) or chlorophenyl analogs . Electronic effects: Electron-withdrawing groups (e.g., CF₃ in 14{6,5}) increase stability and molecular weight but may reduce solubility.
- Synthetic challenges: Yields for pyrrolidine-3-carboxylic acid derivatives vary widely (49–96%) depending on substituents and purification methods (e.g., column chromatography for 15{1,4} ).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid?
- Methodology : Multi-step organic synthesis using chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) protection) is critical. Key steps include stereoselective ring closure and catalytic asymmetric hydrogenation to establish the (3R,4S) configuration. Purification via high-performance liquid chromatography (HPLC) ensures enantiomeric excess >98% .
- Challenges : Competing epimerization during deprotection requires pH control (<7) and low-temperature conditions to preserve stereochemistry .
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Analytical Techniques :
- X-ray crystallography : Resolves absolute configuration by analyzing electron density maps of single crystals .
- Chiral HPLC : Uses chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
- Optical Rotation : Compare experimental [α]D values with literature data for consistency .
Q. What physicochemical properties are critical for solubility and stability in biological assays?
- Key Properties :
- LogP : Calculated as ~2.1 (via computational methods), indicating moderate lipophilicity .
- pKa : The carboxylic acid group has a pKa of ~4.5, requiring buffered solutions (pH 7.4) to maintain ionization in cell-based assays .
- Hygroscopicity : The hydrochloride salt form (if applicable) enhances aqueous solubility but requires desiccant storage .
Advanced Research Questions
Q. How does the naphthalen-2-yl substituent influence target binding compared to other aryl groups (e.g., dichlorophenyl or methoxyphenyl)?
- Structural Insights :
- The naphthalen-2-yl group provides extended π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), increasing binding affinity by ~3-fold compared to smaller aryl groups .
- Contradiction Analysis : Some studies report reduced activity in polar solvents due to naphthalene aggregation; use molecular dynamics simulations to optimize solvent conditions .
Q. What mechanistic approaches are used to resolve discrepancies in reported IC50 values across enzyme inhibition studies?
- Troubleshooting Framework :
Assay Conditions : Verify buffer composition (e.g., divalent cations may alter enzyme kinetics) .
Probe Purity : Confirm enantiomeric purity via circular dichroism (CD) spectroscopy, as impurities >2% can skew results .
Target Conformation : Use cryo-EM or NMR to assess if the compound induces allosteric changes not accounted for in enzymatic assays .
Q. How can fluorinated analogs of this compound improve metabolic stability without compromising activity?
- Design Strategy :
- Introduce fluoromethyl groups at the pyrrolidine 4-position to block cytochrome P450 oxidation sites. This increases plasma half-life by ~40% in murine models .
- Trade-offs : Fluorination may reduce solubility; counterbalance with PEGylated prodrug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
